molecular formula C11H6I2O3 B13739375 Ketone, 3,5-diiodo-4-hydroxyphenyl 2-furyl CAS No. 4568-82-5

Ketone, 3,5-diiodo-4-hydroxyphenyl 2-furyl

Cat. No.: B13739375
CAS No.: 4568-82-5
M. Wt: 439.97 g/mol
InChI Key: DSMAKSBPYQIPQF-UHFFFAOYSA-N
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Description

Ketone, 3,5-diiodo-4-hydroxyphenyl 2-furyl, is a chemical compound with the molecular formula C11H6I2O3 and a molecular weight of 439.97248 g/mol This compound is characterized by the presence of two iodine atoms, a hydroxyl group, and a furan ring attached to a phenyl ketone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,5-diiodo-4-hydroxybenzaldehyde with furfural in the presence of a suitable catalyst under controlled conditions . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of Ketone, 3,5-diiodo-4-hydroxyphenyl 2-furyl may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Ketone, 3,5-diiodo-4-hydroxyphenyl 2-furyl, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, alcohols, and substituted phenyl-furyl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ketone, 3,5-diiodo-4-hydroxyphenyl 2-furyl, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ketone, 3,5-diiodo-4-hydroxyphenyl 2-furyl involves its interaction with molecular targets such as enzymes and receptors. The presence of iodine atoms and the hydroxyl group allows the compound to form strong interactions with these targets, modulating their activity and leading to various biological effects. The furan ring contributes to the compound’s stability and reactivity, enhancing its overall efficacy .

Comparison with Similar Compounds

Similar Compounds

    3,5-Diiodo-4-hydroxybenzaldehyde: A precursor in the synthesis of Ketone, 3,5-diiodo-4-hydroxyphenyl 2-furyl.

    2-Furyl Ketone: A simpler ketone with a furan ring, lacking the iodine and hydroxyl groups.

    4-Hydroxyphenyl 2-furyl Ketone: Similar structure but without the iodine atoms.

Uniqueness

This compound, is unique due to the presence of both iodine atoms and a hydroxyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

CAS No.

4568-82-5

Molecular Formula

C11H6I2O3

Molecular Weight

439.97 g/mol

IUPAC Name

furan-3-yl-(4-hydroxy-3,5-diiodophenyl)methanone

InChI

InChI=1S/C11H6I2O3/c12-8-3-7(4-9(13)11(8)15)10(14)6-1-2-16-5-6/h1-5,15H

InChI Key

DSMAKSBPYQIPQF-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C(=O)C2=CC(=C(C(=C2)I)O)I

Origin of Product

United States

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